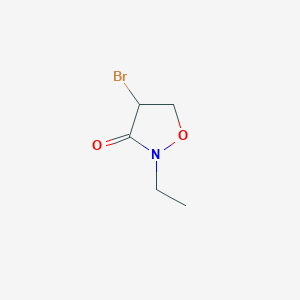

![molecular formula C22H21Cl2N3O B2553622 1-(2,4-二氯苯基)-N-苯乙基-3,4-二氢吡咯并[1,2-a]嘧啶-2(1H)-甲酰胺 CAS No. 922643-04-7](/img/structure/B2553622.png)

1-(2,4-二氯苯基)-N-苯乙基-3,4-二氢吡咯并[1,2-a]嘧啶-2(1H)-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

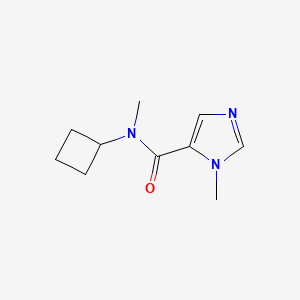

The compound 1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a derivative of pyrazole-based ligands that have been studied for their affinity to cannabinoid receptors. These compounds are of interest due to their potential therapeutic applications and their selective affinity for either the hCB1 or hCB2 receptor. The presence of a 2,4-dichlorophenyl group is significant in the structure-activity relationship of these ligands .

Synthesis Analysis

The synthesis of related compounds involves the cyclocondensation reaction of certain precursors with 2,4-dichlorophenyl hydrazine hydrochloride. This process has been optimized using ultrasound irradiation to achieve high regioselectivity and yields ranging from 71-92%. The reaction times are significantly reduced to 10-12 minutes under these conditions. Although the exact synthesis of 1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is not detailed, similar methodologies could potentially be applied .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their interaction with cannabinoid receptors. The carbonyl oxygen in the carboxamide group is known to form a hydrogen bond with a key lysine residue in the receptor, which is proposed to account for the high affinity and inverse agonist activity of these compounds. Substituents at the nitrogen of the carboxamide group fit into a pocket formed by lipophilic residues, further influencing receptor affinity and selectivity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives are characterized by their regioselectivity, which is essential for the desired activity at cannabinoid receptors. The cyclocondensation reaction under ultrasound irradiation is an example of a chemical reaction that has been optimized for the synthesis of these compounds. The regioselectivity is likely influenced by the electronic and steric properties of the substituents on the pyrazole nucleus .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide are not explicitly provided, related compounds exhibit properties that are conducive to their function as ligands for cannabinoid receptors. The presence of dichlorophenyl and phenethyl groups suggests that the compound is likely lipophilic, which is consistent with the requirement for interaction with the lipophilic pocket of the cannabinoid receptors. The crystallographic data supporting the structure of related ethyl 1H-pyrazole-3-carboxylates indicates that these compounds have well-defined molecular geometries, which is important for their receptor binding .

科学研究应用

抗菌和抗真菌活性

对吡嗪酰胺类似物(包括氯化 N-苯基吡嗪-2-甲酰胺)的研究表明具有显著的抗分枝杆菌和抗真菌活性。这些化合物已被评估其抑制结核分枝杆菌和各种真菌菌株的能力,在抑制菠菜叶绿体中的光合电子传递方面显示出有希望的结果。此类研究突出了吡嗪衍生物在开发新的抗菌和抗真菌剂中的潜力(Doležal 等,2010)。

酶抑制

缩合的四氢嘧啶吡嗪酰胺已被研究其乙酰胆碱酯酶和丁酰胆碱酯酶抑制活性,这对于开发治疗阿尔茨海默病等神经退行性疾病至关重要。这些研究对于了解吡嗪衍生物的酶抑制特性至关重要,为未来的治疗剂提供了基础(Elumalai 等,2014)。

有机合成和化学性质

吡嗪衍生物的合成是一个重要的研究领域,因为它们在包括药物化学和材料科学在内的各个领域的潜在应用。研究已经探索了获得吡嗪及其衍生物的合成途径,重点关注它们的结构和电子性质。这项研究有助于了解吡嗪衍生物的化学行为及其在开发新材料和药物中的潜在应用(Aparicio 等,2006)。

安全和危害

未来方向

属性

IUPAC Name |

1-(2,4-dichlorophenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N3O/c23-17-8-9-18(19(24)15-17)21-20-7-4-12-26(20)13-14-27(21)22(28)25-11-10-16-5-2-1-3-6-16/h1-9,12,15,21H,10-11,13-14H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOYOOUHBLRLQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)

![4-isobutyl-N-isopropyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)

![(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2553551.png)

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2553553.png)

![6-(3-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2553558.png)